Isoindoline-5-carbaldehyde Hydrochloride

Description

Properties

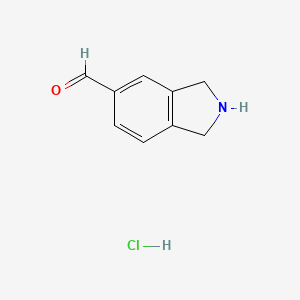

Molecular Formula |

C9H10ClNO |

|---|---|

Molecular Weight |

183.63 g/mol |

IUPAC Name |

2,3-dihydro-1H-isoindole-5-carbaldehyde;hydrochloride |

InChI |

InChI=1S/C9H9NO.ClH/c11-6-7-1-2-8-4-10-5-9(8)3-7;/h1-3,6,10H,4-5H2;1H |

InChI Key |

GNCCLDRWLLKJJG-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)C=O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoindoline-5-carbaldehyde Hydrochloride can be synthesized through several synthetic routes. One common method involves the cyclization of phthalic anhydride derivatives under acidic conditions. The reaction typically requires a strong acid catalyst and high temperatures to facilitate the formation of the isoindoline ring system.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. These methods ensure the efficient and cost-effective production of the compound while maintaining high purity levels.

Chemical Reactions Analysis

Types of Reactions: Isoindoline-5-carbaldehyde Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.

Major Products Formed:

Oxidation: Oxidation reactions typically yield carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions result in the formation of substituted isoindolines.

Scientific Research Applications

Isoindoline-5-carbaldehyde Hydrochloride has diverse applications in scientific research. It is used in the synthesis of various pharmaceuticals, including antiviral, anti-inflammatory, and anticancer agents. Additionally, it serves as a building block in the development of new chemical entities and materials for industrial applications.

Mechanism of Action

The mechanism by which Isoindoline-5-carbaldehyde Hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following table highlights structurally related isoindoline derivatives and their similarity scores (based on molecular descriptors or functional group alignment):

Notes:

- 1-Oxoisoindoline-5-carbaldehyde (CAS 1250443-39-0) shares the highest structural similarity (0.95) with the target compound, differing only by the presence of a ketone group at position 1 instead of a fully saturated isoindoline core .

- 5-(Aminomethyl)isoindolin-1-one HCl and its 6-substituted analog demonstrate how positional isomerism affects biological activity and solubility. The 5-substituted variant is more commonly studied in neurotransmitter reuptake inhibition contexts .

Physicochemical Properties

While direct data for Isoindoline-5-carbaldehyde Hydrochloride is unavailable, extrapolations can be made from analogs:

- Solubility: Hydrochloride salts of isoindoline derivatives (e.g., 5-(Aminomethyl)isoindolin-1-one HCl) typically exhibit high solubility in water (>50 mg/mL) due to ionic interactions .

- Melting Point: Indole-3-carboxaldehyde (mp 193–198°C) suggests that aldehyde-substituted heterocycles have higher melting points compared to non-polar analogs .

- Reactivity : The aldehyde group enables nucleophilic additions (e.g., with amines to form imines), a critical feature for prodrug design or polymer conjugation .

Critical Analysis of Differences

- Positional Isomerism: Substitution at the 5-position (vs. 6- or 7-) in isoindoline derivatives significantly alters electronic properties and binding affinities. For example, 5-aminomethyl analogs show higher receptor selectivity than 6-substituted versions .

- Functional Groups: The aldehyde group in this compound offers distinct synthetic versatility compared to amino or chloro substituents, enabling click chemistry applications .

- Stability : Hydrochloride salts generally improve shelf-life but may require controlled storage conditions (e.g., desiccation, low temperatures) to prevent hydrolysis .

Q & A

Basic Questions

Q. What are the key synthetic pathways for Isoindoline-5-carbaldehyde Hydrochloride, and how can reaction conditions be optimized for yield?

- Answer: The synthesis involves oxidation of indoline derivatives (e.g., indole-5-carboxylic acid analogs) to introduce the aldehyde group, followed by hydrochloride salt formation. Optimization includes adjusting reaction temperature (e.g., 50–80°C), solvent selection (polar aprotic solvents like DMF), and catalyst use (e.g., MnO₂ for oxidation). Yield improvements may require inert atmospheres (N₂/Ar) to prevent aldehyde oxidation .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the aldehyde proton (~9.8 ppm) and aromatic/heterocyclic backbone.

- Infrared Spectroscopy (IR): Detect C=O stretch (~1700 cm⁻¹) and N–H bonds (~3300 cm⁻¹).

- Mass Spectrometry (MS): Molecular ion peak at m/z 183.63 (matching molecular weight).

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase columns .

Q. What safety protocols and storage conditions are critical for handling this compound?

- Answer:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine particles.

- First Aid: For skin contact, rinse immediately with water; for ingestion, seek medical attention without inducing vomiting.

- Storage: Store in airtight containers at room temperature, protected from light and moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthesized batches of this compound?

- Answer:

- Purity Analysis: Use HPLC to identify impurities (e.g., unreacted starting materials) and recrystallize using ethanol/water mixtures.

- Tautomerism Investigation: Perform variable-temperature NMR to detect equilibrium between aldehyde and hydrate forms.

- Cross-Validation: Compare data with structurally related compounds (e.g., indoline-6-carbaldehyde derivatives) to isolate batch-specific anomalies .

Q. What computational approaches are suitable for modeling the reactivity of this compound in drug design?

- Answer:

- Density Functional Theory (DFT): Calculate electrophilicity of the aldehyde group to predict nucleophilic addition sites.

- Molecular Dynamics (MD) Simulations: Study solvation effects and stability in biological matrices (e.g., blood plasma).

- Docking Studies: Map interactions with enzymatic targets (e.g., monoamine oxidases) using crystal structures of homologous proteins .

Q. How does the hydrochloride salt form influence the compound’s stability under varying pH conditions?

- Answer:

- pH-Dependent Degradation Studies: Use accelerated stability testing (40°C/75% RH) across pH 1–10. Monitor via UV-Vis spectroscopy for aldehyde oxidation or Schiff base formation.

- Salt Dissociation Analysis: Employ ion chromatography to quantify free base vs. salt forms in aqueous buffers.

- Theoretical Framework: Apply Brønsted-Lowry acid-base theory to correlate protonation states with degradation pathways .

Q. What strategies can mitigate side reactions during the synthesis of this compound derivatives (e.g., amination or cross-coupling)?

- Answer:

- Protecting Groups: Temporarily block the aldehyde with tert-butyldimethylsilyl (TBS) groups to prevent undesired nucleophilic attacks.

- Catalytic Systems: Use Pd/Cu catalysts for Suzuki-Miyaura couplings to enhance regioselectivity.

- In Situ Monitoring: Employ thin-layer chromatography (TLC) or inline IR to detect intermediates and adjust reaction kinetics .

Methodological Guidelines

- Experimental Reproducibility: Document reaction parameters (e.g., stoichiometry, solvent purity) and characterize all intermediates. Reference protocols from peer-reviewed syntheses of analogous indoline derivatives .

- Data Interpretation: Use statistical tools (e.g., RSD for HPLC peak areas) to quantify variability. For contradictory results, apply hypothesis-driven iterative testing (e.g., DOE for reaction optimization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.